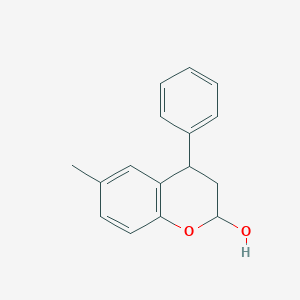

6-Methyl-4-phenyl-2-chromanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRSOLBFAHJDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459483 | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209747-04-6 | |

| Record name | 6-Methyl-4-phenylchroman-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-4-PHENYLCHROMAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-4-phenyl-2-chromanol

Executive Summary

This technical guide provides a comprehensive overview of 6-methyl-4-phenyl-2-chromanol (CAS No. 209747-04-6), a heterocyclic organic compound belonging to the chromanol class. While not extensively studied as a primary agent, this molecule holds significant relevance in the pharmaceutical industry as a known impurity and potential degradation product of Tolterodine, a muscarinic receptor antagonist.[1] This guide delves into its chemical identity, physicochemical properties, synthesis, and biological activities, with a particular focus on its antioxidant potential. By synthesizing available data with established chemical principles, this document serves as a critical resource for researchers in medicinal chemistry, process development, and quality control.

Compound Identification and Structure

The fundamental identity of the topic compound is established by its formal nomenclature and registry numbers, which provide an unambiguous reference for researchers.

-

IUPAC Name: 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol[2][3][4]

-

Synonyms: 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol, 6-Methyl-4-phenylchroman-2-ol, Tolterodine Impurity 13[1][3]

The structure features a benzopyran core, which is a bicyclic system composed of a benzene ring fused to a pyran ring. The "-ol" suffix and "2-" locant in the IUPAC name indicate a hydroxyl group at the C2 position, making it a hemiacetal or lactol. This functionality is crucial as it exists in equilibrium with its open-chain aldehyde form, influencing its reactivity and stability.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented below. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 240.30 g/mol | [2][4][5] |

| Melting Point | 80-81 °C | [1][5] |

| Boiling Point (Predicted) | 377.2 ± 42.0 °C | [1][5] |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 12.71 ± 0.40 | [1][5] |

| LogP (Predicted) | 3.2 - 3.6 | [1][4][5] |

| Hydrogen Bond Donors | 1 | [1][5] |

| Hydrogen Bond Acceptors | 2 | [1][5] |

| Rotatable Bond Count | 1 | [1][5] |

Context and Significance: A Tolterodine Impurity

The primary context in which this compound is encountered is during the synthesis and stability testing of Tolterodine.[1] Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Impurities in active pharmaceutical ingredients (APIs) are a major concern for regulatory bodies, as they can impact the safety and efficacy of the final drug product.

This chromanol derivative is structurally related to key intermediates in Tolterodine synthesis. Specifically, it can arise from the over-reduction or incomplete purification of the ketone intermediate, 6-methyl-4-phenylchroman-2-one. Understanding its formation, characterization, and potential biological effects is therefore critical for process chemists and quality assurance professionals in the pharmaceutical industry.

Synthesis and Chemical Reactivity

While specific, dedicated syntheses of this compound are not prevalent in the literature, its formation can be logically inferred from standard organic chemistry transformations applied to the chromanone scaffold.

The most direct route involves the reduction of the corresponding lactone (chroman-2-one). This transformation is a pivotal control point where the formation of the chromanol as a byproduct can occur.

Sources

Physicochemical properties of 6-Methyl-4-phenyl-2-chromanol

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-4-phenyl-2-chromanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 209747-04-6). As a notable impurity in the manufacturing of the antimuscarinic agent Tolterodine and a compound with intrinsic antioxidant properties, a thorough understanding of its chemical and physical behavior is critical for quality control, drug safety, and formulation development.[1][2] This document synthesizes available data and outlines robust analytical methodologies for its identification, quantification, and characterization, offering field-proven insights for professionals in pharmaceutical development and chemical research.

Introduction: A Molecule of Dual Significance

This compound is a heterocyclic organic compound belonging to the chromanol family.[1] Its structure, featuring a chroman core substituted with methyl and phenyl groups, gives rise to specific stereochemical and electronic properties that dictate its behavior. The primary relevance of this molecule in the pharmaceutical industry stems from its identification as a process-related impurity in the synthesis of Tolterodine.[1][2] Regulatory frameworks necessitate the precise identification, quantification, and control of such impurities to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity, the chromanol scaffold is recognized for its biological activities, particularly antioxidant capabilities derived from the phenolic hydroxyl group's ability to scavenge free radicals.[1] This suggests potential, albeit less explored, applications for this compound and its derivatives in fields such as cosmetics or as a starting material for novel therapeutic agents.[1] This guide provides the foundational physicochemical knowledge required to support both impurity management and exploratory research.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation. This compound is defined by a unique set of identifiers and a distinct molecular architecture.

Core Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value | Source(s) |

| CAS Number | 209747-04-6 | [1][2][3][4] |

| IUPAC Name | 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol | [1][4] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][3][4] |

| Molecular Weight | 240.30 g/mol | [2][3][4] |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | [1][4] |

| InChI Key | JGRSOLBFAHJDTL-UHFFFAOYSA-N | [1][4] |

Molecular Structure

The structure of this compound features a dihydropyran ring fused to a substituted benzene ring. The phenyl group at position 4 and the hydroxyl group at position 2 can exist in different stereoisomeric forms (cis/trans), leading to diastereomers. The commercial material is often supplied as a racemic mixture of these diastereomers.[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in analytical systems. The known and predicted properties for this compound are summarized in Table 2.

| Property | Value | Type | Source(s) |

| Melting Point | 80-81 °C | Experimental | [2] |

| Boiling Point | 377.2 ± 42.0 °C | Predicted | [2] |

| Density | 1.173 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 12.71 ± 0.40 | Predicted | [2] |

| LogP | 3.22780 | Predicted | [2] |

| XLogP3 | 3.6 | Computed | [2][4] |

| Hydrogen Bond Donors | 1 | Computed | [2] |

| Hydrogen Bond Acceptors | 2 | Computed | [2] |

| Rotatable Bond Count | 1 | Computed | [2] |

| Polar Surface Area (PSA) | 29.46 Ų | Computed | [2] |

| Exact Mass | 240.115029749 Da | Computed | [4] |

Insight: The predicted LogP value of ~3.6 suggests that the molecule is moderately lipophilic. This implies low aqueous solubility but good permeability across biological membranes and strong retention in reversed-phase chromatography systems. The presence of a single hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens) allows for limited interaction with polar solvents.

Synthesis and Manufacturing Considerations

Understanding the synthesis of this compound is key to controlling its formation as an impurity. Several synthetic routes can lead to the chromanol scaffold.

General Synthesis Pathways

Common methods for synthesizing chromanol derivatives include:

-

Condensation Reactions: A primary route involves the acid- or base-catalyzed condensation of a substituted phenol (like p-cresol) with a suitable α,β-unsaturated aldehyde or ketone (like chalcone).[1]

-

Heck Reaction: This palladium-catalyzed reaction can be used to couple aryl halides with alkenes to form key intermediates for chromanol ring construction.[1]

-

Structural Relationship to Tolterodine: In the context of Tolterodine synthesis, this compound can arise as an impurity from the incomplete reduction or over-reduction of a ketone intermediate, 6-methyl-4-phenylchroman-2-one.[1] Inadequate purification during the crystallization steps can lead to its retention in the final active pharmaceutical ingredient (API).[1]

Caption: High-level workflow for the synthesis of this compound.

Analytical Methodologies for Characterization

A self-validating analytical system is crucial for ensuring the identity, purity, and stability of a chemical substance. The following protocols are grounded in standard pharmaceutical analysis principles.

Chromatographic Analysis: Purity and Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities in pharmaceutical materials. A reversed-phase method is ideal for this molecule's moderate lipophilicity.

Protocol: Reversed-Phase HPLC-UV Method

-

System Preparation:

-

HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: The C18 column provides excellent hydrophobic retention for the phenyl and chroman moieties. The acidic mobile phase (formic acid) ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.

-

-

Standard and Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

-

Sample Solution: Prepare the test article (e.g., Tolterodine API) at a concentration of 1 mg/mL in the diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm.

-

Rationale: 220 nm is chosen to capture the electronic transitions of the benzene rings, ensuring high sensitivity.

-

Gradient Elution:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-18 min: 90% B

-

18.1-22 min: 40% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with the reference standard.

-

Quantify the amount of the impurity using the peak area and the response factor from the standard injection.

-

Caption: Experimental workflow for HPLC-UV analysis.

Spectroscopic Identification

While public databases have limited spectral data for this specific compound, its structure allows for predictable outcomes in standard spectroscopic analyses.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons (multiplets, ~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and characteristic signals for the diastereotopic protons on the dihydropyran ring, including the proton adjacent to the hydroxyl group.

-

Mass Spectrometry (MS): In an electron ionization (EI) source, the molecular ion peak [M]⁺ would be expected at m/z 240. Key fragmentation patterns would likely involve the loss of water (m/z 222) and cleavage of the dihydropyran ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch (~3200-3600 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (~1200-1250 cm⁻¹).

Experimental Determination of LogP

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The OECD Guideline 107 shake-flask method provides a robust protocol.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water).

-

Partitioning: Add a known volume of the octanol stock solution to a separatory funnel containing a known volume of water (pre-saturated with octanol).

-

Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely (centrifugation may be required to break emulsions).

-

Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the analyte in each phase using the HPLC-UV method described in section 5.1.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Biological Context and Potential Applications

Antioxidant Activity

The chromanol structure is related to Vitamin E (tocopherol), a well-known natural antioxidant. The phenolic hydroxyl group on the aromatic ring of this compound allows it to act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[1] This mechanism helps combat oxidative stress, which is implicated in aging and various diseases.[1] This intrinsic property suggests potential utility in:

-

Pharmaceuticals: As a scaffold for developing drugs targeting oxidative stress-related conditions.[1]

-

Cosmetics: As an active ingredient in anti-aging skincare formulations.[1]

-

Food Industry: As a preservative to prevent lipid peroxidation and enhance the shelf-life of food products.[1]

Toxicological Profile and Impurity Control

As an impurity in Tolterodine, the primary concern is its potential toxicity and impact on the drug's safety profile. While specific toxicological data for this compound is not widely available, regulatory agencies require that any impurity present above a certain threshold (typically 0.15%) be characterized and controlled. The analytical methods outlined in this guide are essential for meeting these regulatory requirements and ensuring patient safety.

Conclusion

This compound is a molecule with significant relevance in the pharmaceutical sciences, both as a critical process impurity and as a compound with potential biological activity. Its moderately lipophilic nature and chromanol structure define its behavior in analytical and biological systems. The robust HPLC methodology presented here provides a reliable framework for its quantification and control, while an understanding of its physicochemical properties is essential for troubleshooting manufacturing processes and exploring its potential applications. This guide serves as a foundational resource for scientists and researchers engaged in the development, manufacturing, and analysis of pharmaceuticals where this compound is of interest.

References

-

LookChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Synthesis and characterization of 6-Methyl-4-phenyl-2-chromanol.

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-4-phenyl-2-chromanol

Introduction

The chromanol scaffold, a core structure in the vitamin E family, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] These molecules are widely recognized for their antioxidant properties, acting as potent radical scavengers to mitigate oxidative stress.[3][4][5] Within this family, this compound (Chemical Formula: C₁₆H₁₆O₂, Molecular Weight: approx. 240.30 g/mol ) is a noteworthy derivative.[3][6] Its structure, featuring a phenyl group at the 4-position, categorizes it within the broader flavonoid class, specifically as a flavan-4-ol derivative.[7]

Beyond its potential biological activities, this compound is also recognized as a critical process-related impurity in the synthesis of pharmaceuticals such as tolterodine, a muscarinic receptor antagonist.[3] Therefore, a comprehensive understanding of its synthesis and a robust methodology for its characterization are paramount for researchers in organic synthesis, process chemistry, and quality control.

This guide provides a detailed, field-proven methodology for the synthesis of this compound, beginning from common starting materials. It further outlines a multi-technique approach for its unambiguous structural elucidation and characterization, grounded in established spectroscopic principles.

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a three-step sequence, a common strategy for constructing the flavanoid core. This approach begins with the base-catalyzed condensation of a substituted acetophenone and an aromatic aldehyde to form a chalcone, followed by an acid-catalyzed intramolecular cyclization to yield a flavanone, and culminates in the selective reduction of the flavanone's carbonyl group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Principle of Causality: This step employs the Claisen-Schmidt condensation, a cornerstone reaction for forming α,β-unsaturated ketones.[8] A strong base, potassium hydroxide (KOH), deprotonates the α-carbon of 2'-hydroxy-5'-methylacetophenone, generating a reactive enolate. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone. The 2'-hydroxy group is crucial for the subsequent cyclization step.

-

Detailed Protocol:

-

In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (10.0 g, 66.6 mmol) and benzaldehyde (7.1 g, 66.6 mmol) in 100 mL of ethanol.

-

Cool the stirred solution in an ice bath to 0-5 °C.

-

Prepare a solution of potassium hydroxide (8.0 g, 142.6 mmol) in 20 mL of water and add it dropwise to the ethanolic solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The solution will typically turn deep orange or red, and a precipitate may form.

-

Pour the reaction mixture into 400 mL of ice-cold water and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting bright yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

-

The crude chalcone can be purified by recrystallization from ethanol to yield bright yellow crystals.

-

-

Principle of Causality: The conversion of the chalcone to the flavanone is an intramolecular Michael addition reaction.[9] Under acidic conditions (e.g., sulfuric acid), the phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system. This cyclization forms the six-membered heterocyclic ring characteristic of the flavanone core.[10][11]

-

Detailed Protocol:

-

Suspend the purified chalcone (10.0 g, 42.0 mmol) in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add 5 mL of concentrated sulfuric acid dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the colored chalcone spot.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of ice water.

-

Collect the resulting off-white precipitate by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture.

-

-

Principle of Causality: This final step involves the reduction of the C4 carbonyl of the flavanone to a hydroxyl group. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent selectivity for reducing aldehydes and ketones in the presence of other functional groups.[12] The hydride (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reduction is not typically stereospecific and will produce a mixture of diastereomers (cis and trans flavan-4-ols), which may be separable by column chromatography.[13][14]

-

Detailed Protocol:

-

Dissolve the 6-methyl-2-phenylchroman-4-one (5.0 g, 21.0 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 g, 31.7 mmol) portion-wise over 20 minutes, maintaining the temperature below 5 °C.

-

After the addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to isolate the target this compound.

-

Comprehensive Characterization

Unambiguous identification of the synthesized compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Caption: A multi-technique workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[15][16][17]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The signal for the hydroxyl proton can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the OH peak will disappear due to proton-deuterium exchange.[18]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 1: Predicted NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -CH₃ (on C6) | ~2.3 ppm (s, 3H) | ~21 ppm |

| -CH₂- (C3) | ~2.0-2.4 ppm (m, 2H) | ~35-40 ppm |

| -CH- (C4) | ~4.2-4.4 ppm (dd, 1H) | ~40-45 ppm |

| -CH(OH)- (C2) | ~5.2-5.4 ppm (m, 1H) | ~95-100 ppm |

| -OH | ~1.8-2.5 ppm (br s, 1H) | - |

| Phenyl H's | ~7.2-7.5 ppm (m, 5H) | ~126-129 ppm (CH), ~140-145 ppm (Cq) |

| Aromatic H's | ~6.8-7.2 ppm (m, 3H) | ~117-130 ppm (CH), ~130-155 ppm (Cq) |

(Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, br=broad. Actual values may vary based on diastereomer and solvent.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[19]

-

Key Insight: The most telling feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H bond stretch.[18] The breadth of this peak is a direct result of intermolecular hydrogen bonding.[18] The presence of a C-O stretching band further confirms the alcohol functionality.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Alcohol C-O | C-O Stretch | 1050 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[20]

-

Fragmentation Logic: For flavonoid-type structures, a common and diagnostic fragmentation is the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring.[21] Other expected fragmentations include the loss of water from the molecular ion, a characteristic feature of alcohols.[22]

Table 3: Expected Mass Spectrometry Data (EI-MS)

| m/z (mass-to-charge ratio) | Assignment | Interpretation |

|---|---|---|

| ~240 | [M]⁺ | Molecular Ion |

| ~222 | [M - H₂O]⁺ | Loss of water |

| ~132 | RDA Fragment | Fragment containing the A-ring |

| ~104 | RDA Fragment | Fragment containing the B-ring and C2/C3 |

| 77 | [C₆H₅]⁺ | Phenyl group |

Potential Applications & Concluding Remarks

This guide has detailed a robust and reproducible pathway for the synthesis of this compound, complemented by a thorough characterization protocol. The chromanol and wider flavonoid family are of immense interest due to their diverse biological activities, including anti-inflammatory and anti-carcinogenic effects.[2] The synthetic and analytical expertise developed through the study of molecules like this compound serves as a valuable foundation for the exploration of novel therapeutic agents. Furthermore, the precise characterization methods outlined are directly applicable to industrial settings for impurity profiling and ensuring the quality and safety of active pharmaceutical ingredients.

References

-

Ma, Y. L., et al. (2014). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Matoba, K., et al. (1983). Acid-catalyzed Cyclization of Chalcones derived from Various Nitrogenous Heteroaromatic Compounds. II. J-Stage. Available at: [Link]

-

Benfenati, E., et al. (1991). Mass Spectrometric Studies of Flavonoids. Il Farmaco. Available at: [Link]

-

da Silva, G. N., et al. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. MDPI. Available at: [Link]

-

Kruve, A., et al. (2014). Mass Spectrometric Profiling of Flavonoid Glycoconjugates Possessing Isomeric Aglycones. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Camponez, T. K., et al. (2020). Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

ResearchGate. (2020). Oxidative Cyclization of Chalcones in the Presence of Sulfamic Acid as Catalyst. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic approach to convert flavanone (1a) into trans-flavan-4-ol... ResearchGate. Available at: [Link]

-

Liu, C., et al. (2023). Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway. MDPI. Available at: [Link]

-

Alonso, M. M., et al. (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones. Bentham Science Publishers. Available at: [Link]

-

González-Granda, S., et al. (2020). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. ProQuest. Available at: [Link]

-

Wikipedia. (n.d.). Flavan-4-ol. Wikipedia. Available at: [Link]

-

Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]

-

Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

Correia, C. F., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC. Available at: [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. Available at: [Link]

-

Bognár, R., et al. (1954). The configuration of flavan-4-ols. Publications of the IAS Fellows. Available at: [Link]

-

Schmölz, L., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central. Available at: [Link]

-

Gregor, W., et al. (2005). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Gregor, W., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

-

Weber, O., et al. (2011). Chromanol derivatives--a novel class of CETP inhibitors. PubMed. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Schmölz, L., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed. Available at: [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). University of Calgary. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

- European Patent Office. (2021). EP3837248A1 - Synthesis of chromanol and 2-methyl-1,4-naphthoquinone derivatives. Google Patents.

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Química Organica.org. Available at: [Link]

-

Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

ResearchGate. (2020). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. Available at: [Link]

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 209747-04-6 [smolecule.com]

- 4. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C16H16O2 | CID 11230196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Flavan-4-ol - Wikipedia [en.wikipedia.org]

- 8. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Chemoenzymatic Stereoselective Synthesis of <i>trans</i>-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. The configuration of flavan-4-ols - Publications of the IAS Fellows [repository.ias.ac.in]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. epfl.ch [epfl.ch]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. compoundchem.com [compoundchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. scielo.br [scielo.br]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 6-Methyl-4-phenyl-2-chromanol Derivatives

Executive Summary

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological functions.[1] Among these, derivatives of 6-Methyl-4-phenyl-2-chromanol are emerging as a promising class of molecules with significant therapeutic potential. This guide synthesizes current research to provide an in-depth analysis of their biological activities, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. We will explore the causality behind their mechanisms of action, present detailed experimental protocols for their evaluation, and outline future directions for research and development in this field.

Introduction: The Chromanol Scaffold in Drug Discovery

The chromanol ring system, particularly the 2-methyl-3,4-dihydro-2H-chromen-6-ol core, is a fundamental component of the vitamin E family (tocopherols and tocotrienols), which are renowned for their potent antioxidant properties.[2] The unique structure, featuring a heterocyclic ring fused to a phenol, allows for diverse functionalization, leading to a vast chemical space for drug discovery. The introduction of a phenyl group at the 4-position and a methyl group at the 6-position of the 2-chromanol core creates a distinct class of derivatives. These modifications significantly influence the molecule's stereochemistry, lipophilicity, and electronic properties, thereby modulating its interaction with biological targets and unlocking a spectrum of activities beyond simple antioxidation. This guide focuses specifically on these this compound derivatives, examining the scientific evidence that underpins their growing consideration as versatile therapeutic agents.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold exhibit a range of biological effects, which are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Anticancer Activity

The chroman scaffold has garnered significant attention for its potential in anticancer drug development.[1] Several derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism for many chromanol derivatives involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1] Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which share a similar 4-phenyl heterocyclic core, have been shown to induce cell cycle arrest in the G2/M phase, an action confirmed by fluorescence-activated cell sorting (FACS) analysis.[3] This cell cycle disruption is often followed by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3] The externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis, can be detected using Annexin V staining.[1]

Some chroman derivatives have also been found to act as inhibitors of acetyl-CoA carboxylases (ACCs), enzymes that are critical in fatty acid synthesis and are often overactive in cancer cells.[4] By inhibiting ACCs, these compounds disrupt the metabolic processes essential for rapid tumor cell proliferation.[4]

Caption: Hypothetical anticancer mechanism of this compound derivatives.

Antioxidant Properties

Chromanol-type compounds are well-established antioxidants that function by reducing oxygen-centered radicals.[5][6] Their efficiency is determined by the rate of their primary reaction with radicals and the stability of the resulting chromanoxyl radical.[7]

Mechanism of Action: Radical Scavenging

The core mechanism involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to a free radical (R•), effectively neutralizing it. This process generates a relatively stable chromanoxyl radical, which is less reactive and can be recycled back to its active form by cellular reductants like ascorbate or ubiquinol.[5] Studies comparing novel synthetic chromanols to α-tocopherol have shown that certain derivatives possess superior radical scavenging properties and their corresponding radicals are reduced by ascorbate at a faster rate than the tocopheroxyl radical.[6] The scavenging of stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals is a widely used and simple method to evaluate the antioxidant activities of these lipophilic compounds.[8]

Anti-inflammatory Effects

Chronic inflammation is a key pathological process in many diseases.[9] Chromanol and chromenol derivatives have been shown to interfere with several molecular targets and pathways central to the inflammatory response.[10][11]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action of these compounds is often linked to their ability to modulate the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway.[2][10] The activation of transcription factors like NF-κB leads to the production of pro-inflammatory cytokines and mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[9] Studies on structurally related 2-phenyl-4H-chromen-4-one derivatives have demonstrated that they can significantly decrease the lipopolysaccharide (LPS)-induced release of NO, IL-6, and TNF-α in a concentration-dependent manner by inhibiting the TLR4/MAPK signaling pathways.[9]

Caption: Inhibition of the TLR4/MAPK/NF-κB inflammatory signaling pathway.

Antimicrobial Activity

The rise of microbial resistance to existing therapeutic agents presents a major global health challenge.[12] Chroman-4-ones, the oxidized counterparts and synthetic precursors to 4-chromanols, have demonstrated a variety of biological activities, including broad-spectrum antimicrobial properties.[12]

Mechanism of Action

While the precise mechanisms are still under investigation, the antimicrobial effects of chroman derivatives are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Molecular modeling of related homoisoflavonoids suggests potential inhibition of key fungal proteins like cysteine synthase or HOG1 kinase, which are crucial for fungal virulence and survival.[12] The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[12]

Synthesis and Experimental Evaluation

The generation and biological testing of this compound derivatives follow a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.

Caption: General workflow from synthesis to biological evaluation of chromanol derivatives.[1]

General Synthesis of 4-Chromanol Derivatives

A common and efficient route to 4-chromanol scaffolds involves the reduction of the corresponding 4-chromanone.[1] The 4-chromanones themselves are often synthesized via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[1][13]

Protocol: Reduction of a 4-Chromanone to a 4-Chromanol[1]

-

Dissolve the synthesized 4-chromanone derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over a period of 10 minutes, ensuring the temperature remains low.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-chromanol product.

-

Purify the product further using column chromatography on silica gel as required.

Protocols for In Vitro Biological Assays

Anticancer - MTT Cell Viability Assay[1]

-

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the chromanol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for an additional 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Anticancer - Annexin V Apoptosis Assay[1]

-

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine on the outer leaflet of the cell membrane, an early indicator of apoptosis.[1]

-

Procedure:

-

Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

-

Harvest the cells via trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[1]

-

Anti-inflammatory - Nitric Oxide (NO) Inhibition Assay[9]

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with LPS. NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.

-

Procedure:

-

Pre-treat RAW 264.7 macrophage cells with the chromanol derivatives at various concentrations (e.g., 2.5, 5, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce NO production.

-

Collect the cell supernatant.

-

Mix an aliquot of the supernatant with an equal volume of Griess Reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

-

Antimicrobial - Minimum Inhibitory Concentration (MIC) Assay[12][14]

-

Principle: The microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

-

Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

-

Add the microbial inoculum to each well of the plate.

-

Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity or growth.

-

Quantitative Data Summary

The biological activity of chromanol derivatives is quantified to compare potency and guide structure-activity relationship (SAR) studies. The following table presents hypothetical data for a series of novel this compound derivatives to illustrate how such data is typically presented.

| Compound ID | R-Group Modification | Anticancer IC₅₀ (µM) (MCF-7 Cell Line) | Antioxidant Activity (DPPH Scavenging, IC₅₀ µM) | Anti-inflammatory (NO Inhibition, IC₅₀ µM) | Antimicrobial MIC (µg/mL) (S. aureus) |

| MP2C-01 | H (Parent) | 15.2 | 25.8 | 18.5 | 64 |

| MP2C-02 | 4'-Methoxy | 8.7 | 19.4 | 12.1 | 32 |

| MP2C-03 | 4'-Chloro | 5.1 | 35.2 | 9.8 | 16 |

| MP2C-04 | 3',4'-Dichloro | 2.3 | 41.5 | 6.4 | 16 |

| Doxorubicin | - | 0.8 | N/A | N/A | N/A |

| α-Tocopherol | - | N/A | 11.2 | N/A | N/A |

| Vancomycin | - | N/A | N/A | N/A | 2 |

Data is illustrative and not from a specific publication.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics.[1] The synthetic accessibility of the chroman scaffold allows for the creation of diverse chemical libraries, facilitating extensive structure-activity relationship studies.[1] Current research highlights their potential as multi-faceted agents capable of targeting cancer, oxidative stress, inflammation, and microbial infections.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Further investigation is required to identify the specific molecular targets and elucidate the precise signaling pathways modulated by these derivatives.

-

In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[1]

-

SAR Optimization: Systematic modification of the 6-methyl and 4-phenyl substituents is crucial to enhance potency and selectivity for specific biological targets while minimizing off-target effects.

The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in oncology, inflammatory diseases, and infectious disease control.

References

-

Gregor, W., Grabner, G., Adelwöhrer, C., Rosenau, T., & Gille, L. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 70(9), 3472–3483. [Link]

-

Gregor, W., Grabner, G., Adelwöhrer, C., Rosenau, T., & Gille, L. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives. ResearchGate. [Link]

-

Gregor, W., Grabner, G., Adelwöhrer, C., Rosenau, T., & Gille, L. (2005). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. PubMed. [Link]

-

Gregor, W., Grabner, G., Adelwöhrer, C., Rosenau, T., & Gille, L. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Europe PMC. [Link]

-

Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology. [Link]

-

Gregor, W., Adelwöhrer, C., Rosenau, T., Grabner, G., & Gille, L. (2004). Antioxidant properties of chromanols derived from vitamin E and ubiquinone. PubMed. [Link]

-

Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry, 101, 103943. [Link]

-

dos Santos, J., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed. [Link]

-

Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central (PMC). [Link]

-

Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. ResearchGate. [Link]

-

Nielsen, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593–6605. [Link]

-

Nielsen, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central (PMC). [Link]

-

Various Authors. (2024). Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds. ResearchGate. [Link]

-

Xie, Y., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

-

van der Mey, D., et al. (2021). Towards prevention of ischemia-reperfusion kidney injury. Hibernation.nl. [Link]

-

Nuvisan. (n.d.). In vitro toxicology. Nuvisan. [Link]

-

van der Mey, D., et al. (2019). The (R)-enantiomer of the 6-chromanol derivate SUL-121 improves renal graft perfusion via antagonism of the α1-adrenoceptor. Scientific Reports. [Link]

-

Li, J., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Liu, Z., et al. (2013). Synthesis and antibacterial activities of para-alkoxy phenyl-b-ketoaldehyde derivatives. Medicinal Chemistry Research, 22(9), 4228–4238. [Link]

-

El-Sayed, M., et al. (2014). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2′-bichalcophenes and aza-analogs. PubMed Central (PMC). [Link]

-

Zueva, I., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(11), 1863-74. [Link]

-

Li, Y., et al. (2023). Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. ResearchGate. [Link]

-

Hsieh, T., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5488-97. [Link]

-

Martins, C., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. [Link]

-

Chen, S., Ruben, R., & Dexter, D. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research, 46(10), 5014-5019. [Link]

-

Ferreira, M., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

Patel, N., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333-7. [Link]

-

Various Authors. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. [Link]

-

Viana, G., et al. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine, 24, 14-23. [Link]

-

AMiner. (n.d.). AMiner Open Data Platform. [Link]

-

Various Authors. (n.d.). Synthesis, crystal and molecular structure of (5S,6S)-4,5-Dimethyl-6-phenyl-2-morpholone. Various. [Link]

-

Yaremenko, A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 69-81. [Link]

-

Li, J., et al. (2022). Advances in Stigmasterol on its anti-tumor effect and mechanism of action. Frontiers in Pharmacology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]

- 11. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Identification, Characterization, and Control of 6-Methyl-4-phenyl-2-chromanol as a Tolterodine Impurity

Abstract

This technical guide provides a comprehensive framework for the analysis of 6-Methyl-4-phenyl-2-chromanol, a significant impurity associated with the active pharmaceutical ingredient (API) Tolterodine. Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1][2] The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.[3] This document details the probable synthetic origin of this compound, presents validated analytical methodologies for its detection and characterization, and discusses strategies for its control in accordance with international regulatory standards. The protocols and insights provided herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Tolterodine

Tolterodine, chemically (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a cornerstone therapy for managing symptoms of overactive bladder. Its efficacy is directly linked to its chemical purity. Pharmaceutical impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the API, can arise from various sources including synthesis, degradation, or storage.[3] These extraneous substances may have no therapeutic effect, could potentially be toxic, or in some cases, even be pharmacologically active, thereby impacting the safety and effectiveness of the drug.

Regulatory bodies worldwide, guided by ICH Q3A(R2) and Q3B(R2) guidelines, mandate stringent control over impurities.[4][5][6] These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the API.[4][7] For an impurity like this compound, which has been observed during stability studies of Tolterodine tartrate, a thorough characterization and a robust control strategy are not merely best practice, but a regulatory necessity.[8][9] This guide focuses on providing the technical depth required to address this specific challenge.

Genesis of the Impurity: Formation Pathway of this compound

Understanding the formation mechanism of an impurity is the first step toward controlling it. This compound is not a typical process-related impurity derived directly from starting materials or intermediates. Evidence suggests it is a degradation product, potentially formed during the synthesis of Tolterodine or during the shelf-life of the drug product under certain stress conditions.[8][10]

One plausible pathway involves an acid-catalyzed intramolecular cyclization. The synthesis of Tolterodine often begins with the condensation of p-cresol and cinnamic acid to form 6-methyl-4-phenylchroman-2-one.[1] Subsequent reaction steps lead to the final product. However, under acidic conditions, a precursor could potentially cyclize to form the stable chromanol ring structure. Another possibility is its formation from the interaction between Tolterodine and formulation excipients under conditions of high heat and humidity.[8]

The proposed formation pathway is visualized below.

Caption: Proposed formation of Tolterodine and the this compound impurity.

Analytical Strategy for Identification and Quantification

A multi-faceted analytical approach is essential for the unambiguous identification, characterization, and routine quantification of this compound. The workflow integrates chromatographic separation with powerful spectroscopic techniques.

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Separation and Detection

A stability-indicating HPLC method is the cornerstone for separating this compound from Tolterodine and other related substances.[8][11][12] The difference in polarity between the API and the chromanol impurity allows for effective separation on a reverse-phase column.

Causality: A C8 or C18 stationary phase is selected due to its hydrophobic nature, which provides differential retention for Tolterodine and its impurities.[13][14] A gradient elution program is often necessary to achieve optimal resolution between all peaks within a reasonable run time, especially in forced degradation samples where a complex mixture of degradants may be present.[8] UV detection, typically around 205-220 nm, is suitable for detecting both Tolterodine and the impurity.[8][13]

Mass Spectrometry (MS): Mass Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, enabling the determination of the elemental composition (C₁₆H₁₆O₂).[15] Tandem MS (MS/MS) experiments are crucial for fragmentation analysis, which provides structural clues that help differentiate it from other isomers and confirm the core chromanol structure.[8][11]

Nuclear Magnetic Resonance (NMR): Definitive Structure Elucidation

For an unknown impurity exceeding the ICH identification threshold, NMR spectroscopy is the gold standard for unambiguous structure elucidation.[8] A full suite of experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HSQC), is performed on the isolated impurity to confirm the connectivity of all atoms and finalize the structure as this compound.[8][9]

Validated Experimental Protocols

The following protocols are presented as a robust starting point. They must be validated in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[7]

Protocol 1: Stability-Indicating HPLC Method

-

Objective: To separate and quantify this compound in Tolterodine drug substance or product.

-

Instrumentation: HPLC with UV/PDA detector.

-

Self-Validation Step (System Suitability):

-

Prepare a system suitability solution containing Tolterodine and a reference standard of this compound.

-

Inject five replicate injections.

-

The relative standard deviation (RSD) for peak area must be ≤ 2.0%.

-

The resolution between the Tolterodine and impurity peaks must be ≥ 2.0.

-

-

Methodology:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient from high aqueous to high organic content. (e.g., Start at 70% A, ramp to 30% A over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[13]

-

Detection Wavelength: 220 nm.[13]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL of Tolterodine.[14]

-

Protocol 2: LC-MS/MS Identification

-

Objective: To confirm the molecular weight and fragmentation pattern of the impurity peak.

-

Instrumentation: LC-MS/MS (e.g., Q-TOF or Orbitrap).

-

Methodology:

-

Utilize the HPLC conditions from Protocol 1, ensuring compatibility with the MS inlet (e.g., replacing non-volatile buffers like phosphate with volatile ones like formic acid or ammonium acetate if necessary).

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Mass Analyzer Scan: Full scan from m/z 100-500 to detect the parent ion.

-

MS/MS: Perform product ion scans on the parent ion corresponding to the impurity (m/z 241.1 for [M+H]⁺).

-

Data Analysis: Compare the accurate mass measurement with the theoretical mass of C₁₆H₁₆O₂. Analyze the fragmentation pattern to confirm structural motifs.

-

Data Interpretation and Reporting

All analytical data must be systematically compiled and interpreted.

Table 1: Representative Chromatographic Data

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Tolterodine | ~8.5 | 1.00 |

| This compound | ~17.0 | ~2.00[8] |

Table 2: Key Mass Spectrometry Data

| Parameter | Observed Value | Interpretation |

| Formula | C₁₆H₁₆O₂ | - |

| Molecular Weight | 240.30 g/mol [15] | - |

| [M+H]⁺ (HRMS) | m/z 241.1223 | Confirms elemental composition. |

| Key MS/MS Fragments | Varies | Provides evidence of the phenyl, methyl, and chromanol ring structures. |

Control and Mitigation Strategies

Based on the understanding of the impurity's formation, several control strategies can be implemented:

-

Process Optimization: If the impurity is formed during synthesis, modifying reaction conditions (e.g., controlling pH, temperature, and reaction time) can minimize its formation.

-

Excipient Compatibility Studies: As the impurity may arise from drug-excipient interactions, comprehensive compatibility studies under accelerated stability conditions (high heat and humidity) are essential during formulation development.[8] Selecting inert and stable excipients can prevent its formation in the final drug product.

-

Specification Setting: Establish a stringent acceptance criterion for this compound in the final API and drug product specifications, in line with ICH qualification thresholds.[4][8]

-

Stability Testing: Monitor the levels of this impurity throughout the product's shelf life under long-term and accelerated stability programs to ensure it remains within the specified limits.[8][12]

Conclusion

The effective management of the this compound impurity in Tolterodine is a clear demonstration of the principles of quality by design and robust analytical science. By understanding its origin, developing specific and validated analytical methods for its detection, and implementing appropriate control strategies, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of Tolterodine products. This guide provides a foundational framework for achieving these critical objectives, aligning with the highest standards of scientific integrity and regulatory compliance.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Retrieved from [Link]

-

Medicines Control Agency (MCA) The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. JOCPR, 4(7), 3659-3664. Retrieved from [Link]

- Rao, T. N., Hussain, I., Prashanthi, Y., & Patrudu, T. B. (2019). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 9(2), 58-63. DOI: 10.5958/2231-5675.2019.00015.2.

-

European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

Rao, T. N., Karri, A., Prathipati, R., & Botsa, P. (2017). A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. International Journal of ChemTech Research, 10(1), 144-150. Retrieved from [Link]

-

PharmaInfo. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. Retrieved from [Link]

-

European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]

-

Nageswara Rao, R., et al. (2011). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. Journal of Liquid Chromatography & Related Technologies, 34(12), 1045-1061. Retrieved from [Link]

-

ResearchGate. (2019, May). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Retrieved from [Link]

-

Gpatindia. (2020, April 14). TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tolterodine 4 b, its analogue 4 c and probable RORγ.... Retrieved from [Link]

- Google Patents. (n.d.). EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites.

-

Journal of Chemical and Pharmaceutical Research. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Retrieved from [Link]

-

ResearchGate. (2012, July). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Retrieved from [Link]

-

PubMed. (n.d.). Tolterodine Tartrate. Retrieved from [Link]

- Google Patents. (n.d.). WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites.

-

ResearchGate. (n.d.). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Tolterodine Tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpionline.org [jpionline.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. mca.gm [mca.gm]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmainfo.in [pharmainfo.in]

- 13. A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C16H16O2 | CID 11230196 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of Chromanol Compounds: A Technical Guide for Drug Discovery and Development

Introduction: The Chromanol Core as a Privileged Scaffold in Medicinal Chemistry

Chromanol compounds, characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyran ring with a hydroxyl group, represent a versatile and highly valuable scaffold in the landscape of therapeutic agent discovery. This chemical family, which includes the well-known vitamin E (tocopherols and tocotrienols), has garnered significant attention for its potent biological activities.[1] The inherent antioxidant properties of the chromanol ring, coupled with the potential for diverse substitutions, make it a privileged structure for the development of novel therapeutics targeting a wide array of pathologies driven by oxidative stress and inflammation.[2][3][4]